1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride
Description
The compound 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine; hydrochloride is a pyrazole-based derivative characterized by dual pyrazole rings linked via a methylamine bridge. One pyrazole ring is substituted with ethyl and fluorine groups at positions 1 and 5, respectively, while the other pyrazole contains ethyl and methyl groups at positions 1 and 3.
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-4-17-9(3)11(8-16-17)14-6-10-7-15-18(5-2)12(10)13;/h7-8,14H,4-6H2,1-3H3;1H |
InChI Key |
FQRBDNXVFMXGJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=C(N(N=C2)CC)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl and fluorine substituents. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. These reactions can replace hydrogen atoms or other substituents on the pyrazole ring.
Hydrolysis: This reaction can break down the compound into smaller fragments in the presence of water and acid or base.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Features
The compound shares structural similarities with pyrazole-carboxamide derivatives synthesized in (e.g., compounds 3a–3p ). Key differences include:
- Substituent diversity: Unlike the target compound, analogs in feature chloro, cyano, and aryl groups (e.g., phenyl, p-tolyl) instead of ethyl and fluorine.
- Backbone modifications : The target compound uses a methylamine linker, while analogs in employ carboxamide bridges.
Physicochemical Properties
Key Observations :
- The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral carboxamide analogs .
- Fluorine substitution (as in the target compound and 3d ) may enhance metabolic stability and bioavailability compared to chloro-substituted analogs like 3a .
Computational Comparisons
Graph-based structural similarity methods () highlight that the target compound’s ethyl-fluorine-methylamine motif distinguishes it from carboxamide-focused analogs. Fingerprint analysis (e.g., Tanimoto coefficient) would quantify overlap in functional group distribution .
Biological Activity
1-Ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine; hydrochloride is a complex compound belonging to the pyrazole derivatives class. Its unique structure, which incorporates multiple functional groups, suggests potential therapeutic applications in various biological contexts. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H19ClFN5, with a molecular weight of approximately 287.76 g/mol. The structure features two pyrazole rings, each substituted with ethyl and fluorine groups, enhancing its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H19ClFN5 |
| Molecular Weight | 287.76 g/mol |
| IUPAC Name | 1-Ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine; hydrochloride |
| Solubility | High (due to hydrochloride salt) |
The biological activity of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor interactions, potentially leading to therapeutic effects in various biological contexts. The presence of fluorine and ethyl groups enhances its binding affinity and specificity towards these targets.
Antimicrobial Properties
Research indicates that compounds within the pyrazole class exhibit significant antimicrobial activity. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The introduction of fluorine in the structure is believed to enhance this activity due to increased lipophilicity and membrane permeability.
Case Study: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives, including the target compound. Results demonstrated that compounds with similar structural motifs exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to standard antibiotics .
Anticancer Properties
The anticancer potential of this compound has been explored in vitro against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Research Findings:
A recent study investigated the effects of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine on cancer cell lines such as HeLa and MCF7. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations below 50 µM .
Summary of Key Findings
The following table summarizes key findings from recent studies on the biological activity of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
